Loxicodegol

Übersicht

Beschreibung

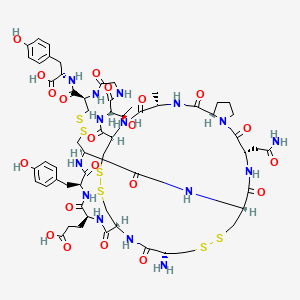

Loxicodegol, also known as NKTR-181, is an experimental opioid analgesic developed by Nektar Therapeutics. It is designed to treat chronic pain with a lower potential for abuse compared to traditional opioids. This unique characteristic is attributed to its slow rate of entry into the brain, which reduces the risk of central nervous system-mediated adverse effects such as sedation and respiratory depression .

Wissenschaftliche Forschungsanwendungen

Loxicodegol has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the synthesis and modification of opioid analgesics.

Biology: Researchers use this compound to investigate the interactions between opioid receptors and ligands, providing insights into receptor binding and activation.

Medicine: Its primary application is in the treatment of chronic pain, particularly lower back pain, with a reduced risk of abuse and adverse effects compared to traditional opioids.

Industry: This compound’s unique properties make it a valuable candidate for developing safer pain management therapies

Vorbereitungsmethoden

The synthesis of Loxicodegol involves multiple steps, starting with the formation of its core structure, which is a morphinan derivativeThe industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Loxicodegol undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the morphinan core, potentially altering its pharmacological activity.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s stability and efficacy.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are employed to introduce or replace functional groups on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

Loxicodegol acts as a full agonist at the μ-opioid receptor, displaying selectivity towards this subtype with an affinity of 237 nM. This selectivity is significantly higher compared to its affinity for δ- and κ-opioid receptors. The slow rate of entry into the brain is believed to be the key factor behind its reduced abuse potential and lower incidence of central nervous system-mediated adverse effects .

Vergleich Mit ähnlichen Verbindungen

Loxicodegol is compared to other opioid analgesics such as oxycodone and morphine. Unlike these traditional opioids, this compound has a slower onset of action and a lower potential for abuse. This makes it a unique and promising candidate for pain management with fewer side effects. Similar compounds include:

Oxycodone: A widely used opioid analgesic with a higher potential for abuse and adverse effects.

Morphine: Another common opioid analgesic with a rapid onset of action and significant risk of abuse and respiratory depression

This compound’s unique properties, such as its slow brain entry and reduced central nervous system effects, set it apart from these traditional opioids, making it a safer alternative for chronic pain management.

Eigenschaften

| Loxicodegol is a full agonist at the μ-opioid receptor. It also displays selectivity towards this subtype with an affinity of 237 nM compared to 4150 nM and >100000 nM for the δ- and κ-opioid receptors. The μ-opioid receptor is activated with an EC₅₀ of 12.5 μM. Activation of this receptor produces an inhibitory effect on neurotransmission through Gi/Go coupling. Opioid medications like Loxicodegol inhibit voltage gated Ca²⁺ channel opening presynaptically on C fibres and activate inward-rectifying K⁺ channels post-synaptically on 2nd order neurons, leading to hyperpolarization. Together, these prevent the nociceptive signal from traveling up the spinal cord to the brain. In the brain, opioids work through a mechanism of inhibition of inhibition to allow regulatory neurons to suppress nociception. | |

CAS-Nummer |

1211231-76-3 |

Molekularformel |

C31H49NO10 |

Molekulargewicht |

595.7 g/mol |

IUPAC-Name |

(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol |

InChI |

InChI=1S/C31H49NO10/c1-32-9-8-30-27-23-4-5-24(35-3)28(27)42-29(30)25(6-7-31(30,33)26(32)22-23)41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-34-2/h4-5,25-26,29,33H,6-22H2,1-3H3/t25-,26+,29-,30-,31+/m0/s1 |

InChI-Schlüssel |

RQHILGKAOIGUHU-XPLSERNMSA-N |

Isomerische SMILES |

CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)OCCOCCOCCOCCOCCOCCOC |

SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)OCCOCCOCCOCCOCCOCCOC |

Kanonische SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)OCCOCCOCCOCCOCCOCCOC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Loxicodegol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide](/img/structure/B608558.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

![(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate](/img/structure/B608577.png)